molecular formula C23H29N5O2 B2789355 8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 904372-43-6

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2789355
CAS No.: 904372-43-6
M. Wt: 407.518
InChI Key: IQQFADXBNIYDCT-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include Lewis acids such as AlCl₃ or FeCl₃.

    Solvents: Organic solvents like dichloromethane or toluene are frequently used.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

    Quality Control: Analytical methods like NMR and HPLC are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like KMnO₄ or H₂O₂.

    Reduction: Reduction reactions can be carried out using agents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
  • 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole

Uniqueness

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-13(2)10-11-26-21(29)19-20(25(7)23(26)30)24-22-27(16(5)17(6)28(19)22)18-12-14(3)8-9-15(18)4/h8-9,12-13H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQFADXBNIYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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